4,4,5-Trimethyl-1,3-oxazolidin-2-one
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Overview
Description
4,4,5-Trimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Trimethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of these synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,4,5-Trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives.
Scientific Research Applications
4,4,5-Trimethyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4,5-Trimethyl-1,3-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, specifically targeting the peptidyl transferase center, thereby preventing the formation of peptide bonds . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising antibacterial activity.
Uniqueness: 4,4,5-Trimethyl-1,3-oxazolidin-2-one stands out due to its specific structural modifications, which confer unique reactivity and stability. Its ability to serve as a chiral auxiliary and its potential in developing new antibacterial agents highlight its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C6H11NO2 |
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Molecular Weight |
129.16 g/mol |
IUPAC Name |
4,4,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-6(2,3)7-5(8)9-4/h4H,1-3H3,(H,7,8) |
InChI Key |
ZTQCGMBZVLKVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)O1)(C)C |
Origin of Product |
United States |
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